molecular formula C29H28N4O6S2 B11681450 N,N'-[methanediylbis(benzene-4,1-diylsulfamoylbenzene-4,1-diyl)]diacetamide

N,N'-[methanediylbis(benzene-4,1-diylsulfamoylbenzene-4,1-diyl)]diacetamide

Katalognummer: B11681450
Molekulargewicht: 592.7 g/mol
InChI-Schlüssel: FWCSYYIHJSBQPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4-{[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]METHYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound characterized by its multiple aromatic rings and sulfonamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(4-{[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]METHYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-ACETAMIDOBENZENESULFONAMIDE and 4-(4-ACETAMIDOBENZENESULFONAMIDO)BENZYL CHLORIDE. These intermediates are then subjected to nucleophilic substitution reactions under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including recrystallization and chromatography, are employed to obtain the final product in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonamide groups, converting them to amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Introduction of halogens, nitro groups, and other functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

N-{4-[(4-{[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]METHYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-{4-[(4-{[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]METHYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition is often mediated through the formation of hydrogen bonds and hydrophobic interactions with the active sites of the target molecules. The pathways involved may include signal transduction and metabolic processes, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-{4-[(4-{[4-(4-ACETAMIDOBENZENESULFONAMIDO)PHENYL]METHYL}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE stands out due to its complex structure, which allows for multiple functional modifications

Eigenschaften

Molekularformel

C29H28N4O6S2

Molekulargewicht

592.7 g/mol

IUPAC-Name

N-[4-[[4-[[4-[(4-acetamidophenyl)sulfonylamino]phenyl]methyl]phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C29H28N4O6S2/c1-20(34)30-24-11-15-28(16-12-24)40(36,37)32-26-7-3-22(4-8-26)19-23-5-9-27(10-6-23)33-41(38,39)29-17-13-25(14-18-29)31-21(2)35/h3-18,32-33H,19H2,1-2H3,(H,30,34)(H,31,35)

InChI-Schlüssel

FWCSYYIHJSBQPG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.